molecular formula C8H6BrF3O2 B1524652 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene CAS No. 1049730-84-8

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

Cat. No. B1524652
CAS RN: 1049730-84-8
M. Wt: 271.03 g/mol
InChI Key: QJLVTLBFKKRXFW-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is a chemical compound . When treated with lithium diisopropylamide (LIDA) at -100°C, it produces 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Synthesis Analysis

The synthesis of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene involves the treatment with lithium diisopropylamide (LIDA) at -100°C . This reaction yields 5-bromo-2-(trifluoromethoxy)phenyllithium. When the reaction temperature is raised to -75°C, lithium bromide is eliminated, resulting in the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is C8H6BrF3O2 . The InChI code is 1S/C8H6BrF3O2/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 271.03 . The density is 1.622 g/mL at 25 °C . The boiling point is 217.8±40.0 °C at 760 mmHg .

Scientific Research Applications

Synthetic Chemistry

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene serves as a pivotal intermediate in the synthesis of various complex molecules due to its reactive bromine atom, which facilitates further functionalization. For example, it has been utilized in the total synthesis of biologically active, naturally occurring compounds, where its role is critical in forming complex structures through subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions (Akbaba et al., 2010).

Material Science

In material science, this compound has been explored for its potential in creating new materials with unique properties. For instance, its use in the synthesis of pillar[5]arenes demonstrates its versatility in forming macrocyclic structures, which are of interest for their host-guest chemistry and potential applications in molecular recognition and sensing (Kou et al., 2010).

Organic Electronics

The compound's role extends into the development of organic electronics, where it is used in the synthesis of intermediates for organic semiconductors. The electron-withdrawing trifluoromethoxy group influences the electronic properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Schlosser & Castagnetti, 2001).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene are utilized in the synthesis of complex molecules with potential therapeutic applications. Its incorporation into larger molecules can influence their pharmacokinetic and pharmacodynamic properties, thereby enhancing their efficacy and specificity for targeted biological pathways (Kiss et al., 2019).

Environmental Chemistry

This compound is also significant in environmental chemistry, where its transformations and reactivity can be studied to understand the fate of similar organofluorine compounds in the environment. The study of its reactions can provide insights into the degradation pathways and environmental persistence of fluorinated organic compounds, which are of concern due to their potential bioaccumulation and toxicity (Marrec et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

1-bromo-4-methoxy-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVTLBFKKRXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697088
Record name 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

CAS RN

1049730-84-8
Record name 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049730-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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